Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate is a synthetic organic compound belonging to the class of benzofurans, which are known for their diverse biological activities. This compound is characterized by its unique functional groups, including hydroxyl, methoxy, and carboxylate moieties, contributing to its reactivity and potential therapeutic applications. The compound is categorized as a phenolic derivative, which influences its chemical behavior and biological interactions.
Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate can be synthesized through various chemical methods, often involving the modification of existing benzofuran structures. It is not typically found in nature but is derived from synthetic processes aimed at exploring its pharmacological properties.
This compound is classified under:
The synthesis of methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate generally involves the cyclization of appropriate precursors under acidic or basic conditions. A common synthetic route includes:
Industrial synthesis may utilize optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the application of effective catalysts are employed to enhance production efficiency.
The molecular structure of methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate can be represented as follows:
Property | Data |
---|---|
CAS Number | 87145-72-0 |
Molecular Formula | C12H12O6 |
Molecular Weight | 252.22 g/mol |
IUPAC Name | Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate |
InChI Key | XOYRAPNNRYHLON-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)OC |
The structural characteristics indicate a complex arrangement that facilitates various chemical reactions and interactions with biological targets.
Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate can engage in several chemical reactions:
The mechanism of action for methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate involves its interaction with biological targets:
Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate exhibits the following physical characteristics:
Key chemical properties include:
Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate has potential applications in various scientific fields:
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3